![molecular formula C25H22F2N2 B10928964 1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole](/img/structure/B10928964.png)
1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes dimethylbenzyl and fluorophenyl groups, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzyl chloride with 4-fluorobenzaldehyde to form an intermediate, followed by cyclization with hydrazine hydrate and subsequent reaction with 4-fluorobenzoyl chloride. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-dimethylbenzyl)-3,5-diphenyl-4-methyl-1H-pyrazole
- 1-(2,5-dimethylbenzyl)-3,5-bis(4-chlorophenyl)-4-methyl-1H-pyrazole
- 1-(2,5-dimethylbenzyl)-3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole
Uniqueness
Compared to similar compounds, 1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is unique due to the presence of fluorine atoms in the phenyl groups. This fluorination can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H22F2N2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3,5-bis(4-fluorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C25H22F2N2/c1-16-4-5-17(2)21(14-16)15-29-25(20-8-12-23(27)13-9-20)18(3)24(28-29)19-6-10-22(26)11-7-19/h4-14H,15H2,1-3H3 |
InChI Key |
XTCOVCGQXRAYGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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